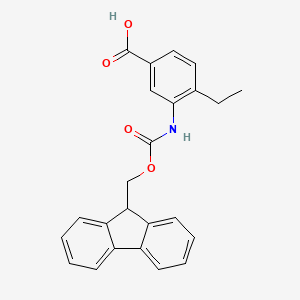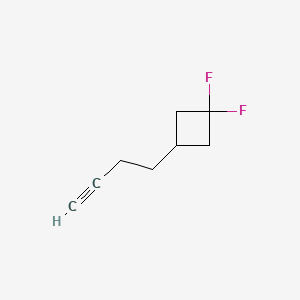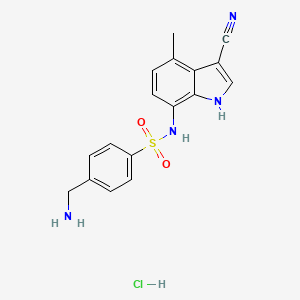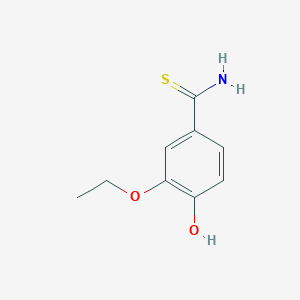![molecular formula C14H19BrO3 B13581852 1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B13581852.png)
1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one is an organic compound that features a bromine atom, a tert-butyl group, and a methoxymethoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one typically involves the bromination of a precursor compound followed by the introduction of the tert-butyl and methoxymethoxy groups. One common method involves the use of bromine or a brominating agent to introduce the bromine atom into the phenyl ring. The tert-butyl group can be introduced using tert-butyl bromide in the presence of a base such as sodium hydroxide . The methoxymethoxy group is typically introduced using methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and automated systems may also be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove or modify functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted phenyl ethanones, while oxidation can introduce ketone or aldehyde groups.
Applications De Recherche Scientifique
1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one exerts its effects depends on its interaction with molecular targets. The bromine atom and other functional groups can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The specific pathways involved can vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3,5-di-tert-butylbenzene: Similar structure but lacks the methoxymethoxy group.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Contains a similar bromine and tert-butyl substitution but differs in the core structure.
1-Bromo-2-(2-methoxyethoxy)ethane: Similar methoxymethoxy group but different overall structure.
Propriétés
Formule moléculaire |
C14H19BrO3 |
|---|---|
Poids moléculaire |
315.20 g/mol |
Nom IUPAC |
1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H19BrO3/c1-9(16)11-6-10(15)7-12(14(2,3)4)13(11)18-8-17-5/h6-7H,8H2,1-5H3 |
Clé InChI |
VIYDPRZAXXJBSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=CC(=C1)Br)C(C)(C)C)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13581776.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B13581789.png)

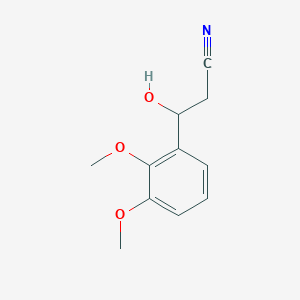
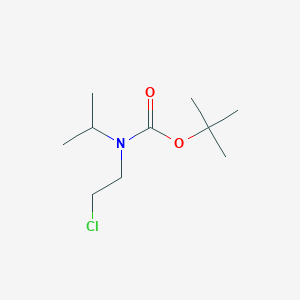

![2,7-Diazaspiro[4.4]nonane-1,3-dione](/img/structure/B13581829.png)
